molecular formula C10H8F4O3 B3016705 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzoic acid CAS No. 2193058-79-4

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzoic acid

Cat. No.: B3016705
CAS No.: 2193058-79-4
M. Wt: 252.165
InChI Key: APKRXVVTAHYLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzoic acid is a chemical compound with the molecular formula C10H8F4O3 It is characterized by the presence of a benzoic acid moiety substituted with a tetrafluoro-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzoic acid typically involves the reaction of 1,1,2,2-tetrafluoroethanol with methanol in the presence of a catalyst to form 1,1,2,2-tetrafluoro-2-methoxyethanol. This intermediate is then reacted with a benzoic acid derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoic acid group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Esterification: Formation of esters with various alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzoic acid involves its interaction with specific molecular targets. The tetrafluoro-methoxyethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1,2,2-Tetrafluoroethyl)benzoic acid
  • 4-(1,1,2,2-Tetrafluoro-2-hydroxyethyl)benzoic acid

Uniqueness

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzoic acid is unique due to the presence of the tetrafluoro-methoxyethyl group, which imparts distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O3/c1-17-10(13,14)9(11,12)7-4-2-6(3-5-7)8(15)16/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKRXVVTAHYLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C1=CC=C(C=C1)C(=O)O)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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